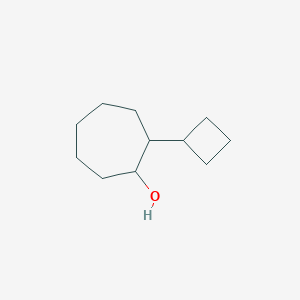

2-Cyclobutylcycloheptan-1-ol

Description

Significance of Substituted Cycloalkanols in Organic Synthesis and Stereochemistry

Substituted cycloalkanols are highly valued in organic synthesis due to their versatile reactivity. ijrpr.com They serve as crucial intermediates in the construction of complex molecules, including natural products and pharmaceuticals. bohrium.comwisdomlib.org The hydroxyl group can be easily converted into other functional groups like aldehydes, ketones, and carboxylic acids through oxidation. ijrpr.com

The three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of these compounds. fiveable.mestackexchange.com The presence of substituents on the cycloalkane ring often leads to the formation of stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements. libretexts.orguou.ac.in In disubstituted cycloalkanes, this can manifest as cis-trans isomerism, where substituents are on the same (cis) or opposite (trans) sides of the ring. fiveable.melibretexts.org The ability to control the stereochemistry during the synthesis of substituted cycloalkanols is paramount, as different stereoisomers can exhibit vastly different biological activities.

Chiral cycloalkanols, which are non-superimposable on their mirror images, are particularly important as they can be used as chiral auxiliaries or building blocks in asymmetric synthesis to produce enantiomerically pure compounds. bohrium.comnumberanalytics.com

Overview of the Research Landscape for Complex Alcohols

The synthesis of complex alcohols remains a vibrant area of chemical research. ijrpr.comrsc.org Scientists are continuously developing new methods to create these molecules with high efficiency and selectivity. numberanalytics.com Recent advancements include the use of transition metal catalysts for the synthesis of long-chain alcohols and the development of photoredox catalysis for ring-opening reactions of cycloalkanols. rsc.orgbohrium.com

A significant focus of current research is on the development of sustainable and atom-economical synthetic methods. This includes the use of earth-abundant metal catalysts and processes that minimize waste. The direct functionalization of alcohols, converting them into a variety of other valuable compounds without the need for intermediate steps, is also a key area of investigation. nih.gov

The synthesis of complex cycloalkanols, such as those with multiple contiguous stereocenters, presents a significant challenge and is an active area of research. bohrium.comrsc.orgresearchgate.net The development of methods to control both the relative and absolute stereochemistry of these molecules is crucial for their application in fields like medicinal chemistry.

Rationale for Investigating 2-Cyclobutylcycloheptan-1-ol

While specific research on this compound is not widely documented, its structure suggests several reasons for its investigation. The combination of a seven-membered cycloheptanol (B1583049) ring and a four-membered cyclobutyl substituent presents interesting synthetic and stereochemical challenges.

The rationale for its study can be broken down as follows:

Structural Novelty: The juxtaposition of a flexible seven-membered ring with a strained four-membered ring creates a unique molecular architecture. The study of its conformational preferences and the influence of the cyclobutyl group on the reactivity of the cycloheptanol ring would be of fundamental interest.

Synthetic Challenge: The creation of this compound, particularly with control over its stereochemistry, would require the development or application of advanced synthetic methodologies. For instance, controlling the cis/trans relationship between the cyclobutyl and hydroxyl groups is a non-trivial synthetic problem. acs.org

Potential as a Building Block: Like other substituted cycloalkanols, this compound could serve as a precursor to more complex molecules. The cyclobutyl and cycloheptyl moieties are present in some biologically active compounds, and this molecule could provide a scaffold for the synthesis of new pharmaceutical agents or materials. Ring-opening or expansion reactions of the strained cyclobutane (B1203170) or the flexible cycloheptane (B1346806) ring could lead to a variety of linear or larger cyclic structures. rsc.orgnih.govorganic-chemistry.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H20O |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2-cyclobutylcycloheptan-1-ol |

InChI |

InChI=1S/C11H20O/c12-11-8-3-1-2-7-10(11)9-5-4-6-9/h9-12H,1-8H2 |

InChI Key |

BOADENBGCDPVMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(CC1)O)C2CCC2 |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 2 Cyclobutylcycloheptan 1 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl (-OH) group is the primary site of reactivity in 2-Cyclobutylcycloheptan-1-ol, undergoing a variety of transformations typical for secondary alcohols.

Oxidation Reactions

As a secondary alcohol, this compound is expected to undergo oxidation to form a ketone. The reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon atom to which the hydroxyl group is attached, resulting in the formation of a carbon-oxygen double bond.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents and other milder oxidants. The expected product of the oxidation of this compound is 2-Cyclobutylcycloheptan-1-one.

Table 1: Expected Products of Oxidation of this compound

| Reactant | Oxidizing Agent | Expected Product |

| This compound | Pyridinium chlorochromate (PCC) | 2-Cyclobutylcycloheptan-1-one |

| This compound | Sodium dichromate/H₂SO₄ | 2-Cyclobutylcycloheptan-1-one |

| This compound | Dess-Martin periodinane | 2-Cyclobutylcycloheptan-1-one |

Esterification and Etherification Reactions

Esterification: In the presence of an acid catalyst, this compound is expected to react with carboxylic acids in a process known as Fischer esterification to form esters. This is a reversible reaction where the hydroxyl group of the alcohol is replaced by an alkoxy group from the carboxylic acid.

For example, the reaction with acetic acid would yield 2-cyclobutylcycloheptyl acetate (B1210297). The general reaction is as follows:

R-COOH + this compound ⇌ R-COO-Cycloheptyl(cyclobutyl) + H₂O

Etherification: The formation of ethers from this compound can be achieved through various methods, such as the Williamson ether synthesis. This would first involve the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Alternatively, acid-catalyzed dehydration under controlled conditions, typically at lower temperatures than required for alkene formation, could potentially lead to the formation of a symmetric ether, bis(2-cyclobutylcycloheptyl) ether.

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, the hydroxyl group must first be converted into a better leaving group. This is often achieved by protonating the hydroxyl group in the presence of a strong acid, forming a good leaving group (water). The subsequent attack by a nucleophile can then proceed.

For secondary alcohols like this compound, the reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile. With strong hydrohalic acids (e.g., HBr, HI), a substitution reaction would be expected to yield the corresponding 2-cyclobutyl-1-halocycloheptane.

Another approach involves converting the alcohol into a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group, to facilitate nucleophilic substitution.

Dehydration Pathways

The acid-catalyzed dehydration of this compound is expected to yield a mixture of alkenes. This elimination reaction involves the removal of the hydroxyl group and a proton from an adjacent carbon atom. Due to the structure of this compound, there are multiple possible β-hydrogens that can be eliminated, leading to a mixture of regioisomeric and stereoisomeric alkenes.

The major product is generally predicted by Zaitsev's rule, which states that the more substituted (more stable) alkene will be the major product. The possible alkene products from the dehydration of this compound would be 2-cyclobutylcyclohept-1-ene and 7-cyclobutylcyclohept-1-ene.

Table 2: Potential Alkene Products from Dehydration of this compound

| Reactant | Catalyst | Potential Products |

| This compound | H₂SO₄, heat | 2-Cyclobutylcyclohept-1-ene |

| This compound | H₂SO₄, heat | 7-Cyclobutylcyclohept-1-ene |

Reactions Involving the Cycloheptane (B1346806) Ring System

While the hydroxyl group is the most reactive site, the cycloheptane ring itself can undergo certain transformations.

Functionalization of the Cycloheptyl Moiety

Functionalization of the cycloheptane ring in this compound, while challenging due to the relative inertness of C-H bonds, could potentially be achieved through various modern synthetic methods. These methods often involve radical reactions or transition-metal-catalyzed C-H activation.

Ring-Opening or Ring-Contraction Reactions

While ring-opening of the cycloheptyl ring is not a common reaction pathway under typical conditions, ring contraction can be a plausible transformation, particularly under acidic conditions that promote carbocation formation. For instance, treatment of cycloheptyl alcohol with a strong acid can lead to the formation of a more stable six-membered ring through a 1,2-alkyl shift. chemistrysteps.com In the case of this compound, protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation on the cycloheptyl ring. This carbocation could then undergo a ring-contracting rearrangement to yield a cyclohexyl derivative with a tertiary carbocation, which is a more stable intermediate. The subsequent reaction would depend on the nucleophiles present in the reaction medium. chemistrysteps.com

Table 1: Potential Products of Acid-Catalyzed Ring Contraction of this compound

| Starting Material | Reagent | Intermediate | Potential Product(s) |

| This compound | Strong Acid (e.g., HCl) | Secondary cycloheptyl carbocation | 1-Cyclobutyl-1-methylcyclohexane derivatives |

It is important to note that the presence of the bulky cyclobutyl group could influence the regioselectivity of the rearrangement.

Reactions Involving the Cyclobutyl Substituent

The cyclobutyl group, while relatively stable, can participate in specific reactions, particularly those involving ring strain or the functionalization of its C-H bonds.

Direct ring-opening of the cyclobutane (B1203170) in this compound is not a readily accessible pathway. However, if the alcohol were first oxidized to the corresponding ketone, 2-cyclobutylcycloheptanone, a Baeyer-Villiger oxidation could potentially lead to ring expansion of the cyclobutyl ring or the cycloheptyl ring. The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to a carbonyl group and typically occurs with peroxy acids. wikipedia.orgjk-sci.com The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl. Generally, more substituted alkyl groups migrate preferentially. organic-chemistry.org In the case of 2-cyclobutylcycloheptanone, a complex mixture of lactone products could be formed due to the comparable migratory aptitudes of the secondary alkyl groups of the cycloheptyl ring and the cyclobutyl ring.

Direct functionalization of the cyclobutyl group in this compound is challenging but could potentially be achieved through strategies developed for similar systems. For instance, methods for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones have been reported. nih.govnih.govresearchgate.net These methods often involve a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes palladium-catalyzed C-C bond functionalization. nih.govnih.govresearchgate.net While this specific sequence starts from a ketone, it highlights the possibility of activating the cyclobutane ring for further modification. The direct C-H functionalization of the cyclobutane ring in the presence of the cycloheptanol (B1583049) moiety would likely require the development of highly selective catalytic systems.

Named Reactions Applicable to this compound

Several named reactions could be envisioned for the transformation of this compound or its derivatives.

The Sharpless asymmetric epoxidation is a highly enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols. libretexts.orgresearchgate.net For this reaction to be applicable to this compound, the starting material would first need to be converted into an allylic alcohol, for example, 2-cyclobutylcyclohept-2-en-1-ol. This could potentially be achieved through allylic bromination followed by hydrolysis. Once the allylic alcohol is formed, the Sharpless epoxidation, using a titanium catalyst, a chiral tartrate ligand, and a hydroperoxide, could yield a chiral epoxy alcohol. mdpi.com The stereochemical outcome would be dictated by the chirality of the tartrate used. The bulky cyclobutyl group could influence the facial selectivity of the epoxidation. wikipedia.org

Table 2: Proposed Sharpless Epoxidation of a this compound Derivative

| Precursor | Reagents | Expected Product |

| 2-Cyclobutylcyclohept-2-en-1-ol | Ti(O-iPr)4, (+)-DET, t-BuOOH | Chiral (2R,3S)-2-cyclobutyl-2,3-epoxycycloheptan-1-ol |

| 2-Cyclobutylcyclohept-2-en-1-ol | Ti(O-iPr)4, (-)-DET, t-BuOOH | Chiral (2S,3R)-2-cyclobutyl-2,3-epoxycycloheptan-1-ol |

The Ritter reaction is a method for the synthesis of N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary or secondary alcohol, in the presence of a strong acid. wikipedia.orgorganic-chemistry.orgyoutube.com Given that this compound is a secondary alcohol, it could potentially undergo a Ritter reaction. The reaction would proceed through the formation of a secondary carbocation at the C1 position of the cycloheptyl ring upon protonation of the alcohol and loss of water. This carbocation would then be trapped by the nitrile, and subsequent hydrolysis would yield the corresponding N-(2-cyclobutylcycloheptyl)amide. nih.gov The stereochemistry of the starting alcohol could influence the stereochemical outcome of the reaction.

Table 3: Potential Ritter Reaction of this compound

| Reactants | Reagents | Potential Product |

| This compound, Acetonitrile | Concentrated H2SO4 | N-(2-Cyclobutylcycloheptyl)acetamide |

| This compound, Benzonitrile | Concentrated H2SO4 | N-(2-Cyclobutylcycloheptyl)benzamide |

Other Relevant Rearrangement or Coupling Reactions

While specific literature on the rearrangement and coupling reactions of this compound is not extensively available, its structural motifs—a secondary alcohol adjacent to both a cyclobutane and a cycloheptane ring—suggest several potential transformations based on well-established principles in organic chemistry. These include acid-catalyzed rearrangements involving the strained cyclobutane ring and various metal-catalyzed coupling reactions.

Acid-Catalyzed Ring Expansion

The presence of a cyclobutane ring, which possesses significant ring strain (approximately 26 kcal/mol), makes it susceptible to ring-opening and expansion reactions, particularly under acidic conditions that can generate a carbocation intermediate. Upon protonation of the hydroxyl group and subsequent loss of water, a secondary carbocation would form at the carbon previously attached to the hydroxyl group. This carbocation can then undergo rearrangement.

One plausible rearrangement is the expansion of the cyclobutane ring. youtube.com In this scenario, a C-C bond from the cyclobutane ring migrates to the carbocation center, leading to the formation of a more stable cyclopentyl ring fused to the cycloheptane ring. This process is driven by the relief of ring strain in the four-membered ring. The resulting carbocation could then be trapped by a nucleophile or undergo elimination to form an alkene.

A hypothetical acid-catalyzed ring expansion of this compound is depicted below:

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct coupling reactions involving the C-O bond of an alcohol are challenging, this compound could be converted to a more reactive derivative, such as a triflate or a halide, to participate in such reactions.

For instance, conversion of the alcohol to the corresponding triflate (2-Cyclobutylcycloheptan-1-yl trifluoromethanesulfonate) would create a good leaving group, enabling its participation in various palladium-catalyzed coupling reactions. These could include:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. mdpi.com

Stille Coupling: Reaction with an organostannane reagent. mdpi.com

These reactions would allow for the introduction of a wide range of substituents at the carbon atom that originally bore the hydroxyl group, providing a versatile method for the synthesis of complex derivatives.

Data on Analogous Rearrangement and Coupling Reactions

To illustrate the potential reactivity of this compound, the following table summarizes data from studies on analogous systems involving cyclobutane rearrangements and palladium-catalyzed couplings of secondary alcohols (as their derivatives).

| Reaction Type | Substrate/Analog | Reagents and Conditions | Product(s) | Key Findings | Reference |

|---|---|---|---|---|---|

| Acid-Catalyzed Rearrangement | 1-Methyl-1-vinylcyclobutanol | Aqueous Acid (H₃O⁺) | 2,2-Dimethylcyclopentanone | Demonstrates the propensity of cyclobutane rings to undergo ring expansion to form a more stable five-membered ring. | youtube.com |

| Palladium-Catalyzed Cross-Coupling | Cyclobutanol (B46151) derivatives | Pd Catalyst, Unactivated Alkenes | Chiral benzene-fused cyclic compounds | Highlights the ability of cyclobutanol derivatives to undergo C-C bond formation via β-carbon elimination. nih.gov | nih.gov |

| Pinacol Rearrangement | Bicyclic vicinal diol with a cyclobutane ring | p-TsOH·H₂O | 1-Substituted bicyclo[2.1.1]hexan-2-ones | Illustrates an acid-catalyzed rearrangement of a cyclobutane-containing system. nih.gov | nih.gov |

Stereochemical Investigations of 2 Cyclobutylcycloheptan 1 Ol

Chiral Centers and Stereoisomerism in 2-Cyclobutylcycloheptan-1-ol

The molecular structure of this compound contains two chiral centers, which are carbon atoms bonded to four different substituent groups. khanacademy.org The first chiral center is the carbon atom of the cycloheptane (B1346806) ring that is bonded to the hydroxyl group (C1). The second is the adjacent carbon atom to which the cyclobutyl group is attached (C2). The presence of these two stereogenic centers gives rise to multiple stereoisomers. khanacademy.org

Enantiomeric and Diastereomeric Considerations

With two chiral centers, a maximum of 2n stereoisomers is possible, where 'n' is the number of chiral centers. For this compound, this results in a maximum of 22 = 4 possible stereoisomers. youtube.com These stereoisomers exist as pairs of enantiomers and diastereomers. oregonstate.edu

Enantiomers are non-superimposable mirror images of each other. libretexts.org In the case of this compound, the (1R, 2R) and (1S, 2S) isomers are one pair of enantiomers, while the (1R, 2S) and (1S, 2R) isomers constitute the second pair. Enantiomers share identical physical properties, except for their interaction with plane-polarized light. khanacademy.org

Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edumasterorganicchemistry.com For this compound, the relationship between any isomer from the (1R, 2R)/(1S, 2S) pair and any isomer from the (1R, 2S)/(1S, 2R) pair is diastereomeric. For instance, the (1R, 2R) isomer is a diastereomer of both the (1R, 2S) and (1S, 2R) isomers. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation by techniques such as chromatography.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer Configuration | Relationship to (1R, 2R) |

| (1R, 2R) | Identical |

| (1S, 2S) | Enantiomer |

| (1R, 2S) | Diastereomer |

| (1S, 2R) | Diastereomer |

Conformational Analysis of the Cycloheptane Ring in this compound

The seven-membered cycloheptane ring is a flexible system that can adopt several conformations to minimize steric and torsional strain. researchgate.net The most stable conformations are generally considered to be the twist-chair and chair forms, with the boat and twist-boat conformations also being possible. scispace.combiomedres.us

Preferred Conformations and Energy Minima

For an unsubstituted cycloheptane ring, the twist-chair conformation is often the most stable due to its effective minimization of both angle and torsional strain. scispace.com The chair conformation is another low-energy form. The energy barrier between these conformations is relatively low, making the cycloheptane ring conformationally dynamic. biomedres.us

Influence of Cyclobutyl Substituent on Ring Conformation

The presence of a bulky cyclobutyl group at the C2 position of the cycloheptane ring in this compound is expected to have a significant influence on the preferred conformation. The cyclobutyl ring itself is not planar and adopts a puckered conformation to relieve its own internal strain. ic.ac.ukmasterorganicchemistry.com

Diastereoselectivity and Enantioselectivity in Reactions of this compound

Reactions involving this compound, or reactions leading to its synthesis, can exhibit stereoselectivity, resulting in the preferential formation of one or more stereoisomers over others.

Research on other chiral seven-membered ring systems has shown that their reactions can be highly diastereoselective. researchgate.netnih.gov This selectivity is often attributed to the specific conformations adopted by the ring, which can lead to one face of a reactive center being more sterically accessible than the other. nih.govresearchgate.net For example, in reactions such as the alkylation of an enolate derived from a cycloheptanone (B156872) precursor to this compound, the incoming electrophile would preferentially attack from the less hindered face of the enolate, leading to a diastereomeric excess of one product. The conformational bias introduced by the existing cyclobutyl group would play a crucial role in directing the stereochemical outcome of such a reaction.

Enantioselectivity would be a key consideration in the synthesis of a single enantiomer of this compound. This could be achieved through the use of chiral catalysts or chiral auxiliaries that differentiate between the enantiotopic faces of a prochiral precursor molecule.

Separation and Enantioenrichment Strategies for Stereoisomers of this compound

Given that the different stereoisomers of this compound will have different three-dimensional structures, their separation is a critical aspect of its stereochemical investigation.

Diastereomers, having different physical properties, can generally be separated by conventional laboratory techniques such as column chromatography, fractional crystallization, or high-performance liquid chromatography (HPLC).

Enantiomers, on the other hand, require more specialized methods for their separation due to their identical physical properties in a non-chiral environment. youtube.com Common strategies for the resolution of a racemic mixture of this compound would include:

Chiral Chromatography: This involves the use of a chiral stationary phase (CSP) in HPLC or gas chromatography (GC). The enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus their separation.

Diastereomeric Salt Formation: The racemic alcohol can be reacted with a chiral resolving agent, such as a chiral carboxylic acid, to form a mixture of diastereomeric esters. These diastereomers can then be separated by conventional methods. Following separation, the individual diastereomers can be hydrolyzed to yield the pure enantiomers of the original alcohol.

Enzymatic Resolution: Enzymes are chiral and can selectively catalyze a reaction with one enantiomer of a racemic mixture. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

Derivatization Strategies for Analytical and Synthetic Applications of 2 Cyclobutylcycloheptan 1 Ol

Silylation of the Hydroxyl Group in 2-Cyclobutylcycloheptan-1-ol

Silylation is a common and versatile derivatization method for alcohols, involving the replacement of the active hydrogen in the hydroxyl group with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). libretexts.org This converts the alcohol into a silyl ether. wikipedia.org

The silylation of this compound would typically involve reacting the alcohol with a silylating agent, usually a silyl halide like a chlorosilane, in the presence of a base. masterorganicchemistry.comspcmc.ac.in The base, often an amine like imidazole (B134444) or triethylamine, neutralizes the hydrogen chloride byproduct. spcmc.ac.inyoutube.com

Common silylating reagents vary in steric bulk and reactivity, which allows for tuning the stability of the resulting silyl ether. wikipedia.org For a secondary alcohol like this compound, common reagents include:

Trimethylsilyl Chloride (TMSCl) : Forms a trimethylsilyl (TMS) ether. This is one of the most basic silyl groups, offering minimal steric hindrance and easy removal. wikipedia.org

tert-Butyldimethylsilyl Chloride (TBDMSCl or TBSCl) : Forms a tert-butyldimethylsilyl (TBDMS or TBS) ether. This group is significantly more sterically hindered than TMS, making the resulting ether more stable. spcmc.ac.inwikipedia.org

Triisopropylsilyl Chloride (TIPSCl) : Forms a triisopropylsilyl (TIPS) ether, which is even bulkier and provides greater stability than TBDMS. openochem.orgwikipedia.org

The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). wiley.comutrgv.edu The choice of reagent and conditions depends on the desired stability of the derivative. spcmc.ac.in For example, the reaction to form a TBDMS ether is often performed using TBDMSCl and imidazole in dimethylformamide (DMF). numberanalytics.com

| Reagent | Abbreviation | Typical Base | Common Solvent | Relative Stability of Ether |

|---|---|---|---|---|

| Trimethylsilyl Chloride | TMSCl | Triethylamine, Pyridine (B92270) | DCM, THF | Low |

| tert-Butyldimethylsilyl Chloride | TBDMSCl / TBSCl | Imidazole, Triethylamine | DMF, DCM | Moderate |

| Triisopropylsilyl Chloride | TIPSCl | Imidazole, Triethylamine | DMF, DCM | High |

| tert-Butyldiphenylsilyl Chloride | TBDPSCl | Imidazole | DMF | Very High |

The stability of silyl ethers is a crucial factor in their use as protecting groups. wikipedia.org Stability is primarily influenced by the steric bulk of the substituents on the silicon atom. spcmc.ac.inwikipedia.org Larger, bulkier groups hinder access to the silicon atom, making the ether more resistant to cleavage by both acids and bases. wikipedia.org

The general order of stability for common silyl ethers under acidic conditions is: TMS < TBDMS < TIPS < TBDPS wikipedia.org

Silyl ethers are generally stable under neutral and basic conditions, but they can be cleaved by strong acids or, most commonly, by fluoride (B91410) ion sources like tetra-n-butylammonium fluoride (TBAF). masterorganicchemistry.comwikipedia.orgnumberanalytics.com The exceptionally strong silicon-fluoride bond makes fluoride-based deprotection highly effective and mild. masterorganicchemistry.com This high stability towards many reagents, coupled with the ease of selective removal, makes silyl ethers powerful protecting groups in synthesis. masterorganicchemistry.comfiveable.me

Acylation and Other Derivatization Reactions of the Hydroxyl Group

Acylation is another primary method for derivatizing alcohols, converting the hydroxyl group into an ester. research-solution.comnih.gov This is achieved by reacting the alcohol with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine or 4-(dimethylamino)pyridine (DMAP). youtube.comutrgv.edu

For this compound, common acylation reactions would include:

Acetylation : Using acetic anhydride or acetyl chloride to form an acetate (B1210297) ester. This is a common strategy for protecting alcohols. mdpi.com

Benzoylation : Using benzoyl chloride to form a benzoate (B1203000) ester. organic-chemistry.org Benzoyl groups are more stable than acetyl groups. libretexts.org

Fluorinated Acylation : Using reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) introduces fluorine atoms, which can greatly enhance detector response in GC-ECD or GC-MS analysis. gcms.czjfda-online.com

Acylated derivatives are generally more stable than silylated derivatives, particularly towards acidic conditions, but can be readily cleaved by base-catalyzed hydrolysis. libretexts.orglibretexts.org

| Reagent | Derivative Formed | Typical Base | Primary Application |

|---|---|---|---|

| Acetic Anhydride | Acetate ester | Pyridine, DMAP, or catalyst-free at high temp. mdpi.com | Protection, GC analysis |

| Benzoyl Chloride | Benzoate ester | Pyridine, TMEDA organic-chemistry.org | Protection, improved detection (UV) |

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate ester | Pyridine | Enhanced GC-ECD/MS detection |

| Pentafluorobenzyl Bromide (PFB-Br) | Pentafluorobenzyl ether | Base | Enhanced GC-ECD detection |

Applications of Derivatization in Reaction Monitoring and Mechanistic Studies

Derivatization is a valuable tool for monitoring the progress of a chemical reaction. gcms.cz For instance, if this compound were a reactant, small aliquots could be taken from the reaction mixture over time. These samples can be quickly derivatized (e.g., via silylation) and analyzed by GC. gcms.cz The disappearance of the derivatized alcohol peak and the appearance of a derivatized product peak allow for quantitative tracking of the reaction's progress. gcms.cz

In mechanistic studies, derivatization can help identify intermediates or elucidate reaction pathways. For example, kinetic resolution studies, where a chiral catalyst selectively acylates or silylates one enantiomer of a racemic alcohol faster than the other, rely on derivatization. oup.comrsc.orgresearchgate.net Analyzing the formation of the derivatized ester or ether allows chemists to determine the enantioselectivity of the catalyst and understand its mechanism. rsc.orgacs.org

Use of Derivatization for Temporary Protection in Multi-step Synthesis

In the context of a complex synthesis involving this compound, its hydroxyl group would likely require protection to prevent unwanted reactions. fiveable.mespcmc.ac.in For example, if a subsequent step required the use of a Grignard reagent or an organolithium reagent, these strong bases would deprotonate the unprotected alcohol instead of performing the desired nucleophilic attack. youtube.com

By converting the alcohol to a robust protecting group, such as a TBDMS or TIPS ether, its acidic proton is removed and its nucleophilicity is masked. openochem.orgspcmc.ac.in This allows the desired transformations to be carried out on other parts of the molecule. fiveable.me Once the protection is no longer needed, the silyl ether can be selectively removed using a fluoride reagent like TBAF, regenerating the original hydroxyl group without disturbing the newly formed bonds elsewhere in the molecule. masterorganicchemistry.comfiveable.me The choice of protecting group is critical and depends on the conditions of the subsequent synthetic steps. fiveable.me

Computational and Theoretical Studies on 2 Cyclobutylcycloheptan 1 Ol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are fundamental to determining the optimized molecular geometry and electronic characteristics of 2-Cyclobutylcycloheptan-1-ol. d-nb.infounige.ch These calculations solve the Schrödinger equation for the molecule, providing a detailed picture of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

The choice of the DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), cc-pVTZ) is crucial for obtaining accurate results. mdpi.com For this compound, with its combination of cyclic systems, these calculations would reveal the preferred puckering of the cycloheptane (B1346806) ring and the orientation of the cyclobutyl group relative to the hydroxyl group.

Beyond the geometry, these calculations yield a wealth of information about the electronic properties of the molecule. The distribution of electron density can be visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting sites for nucleophilic attack. Furthermore, the calculation of electrostatic potential maps provides a visual representation of charge distribution, identifying electron-rich and electron-deficient regions.

Table 1: Hypothetical Calculated Structural and Electronic Properties of this compound (DFT/B3LYP/6-31G(d,p))

| Property | Value |

| C-O Bond Length (Å) | 1.432 |

| O-H Bond Length (Å) | 0.965 |

| C-O-H Bond Angle (°) | 108.5 |

| Dihedral Angle (H-O-C1-C2) (°) | 65.2 |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | 1.23 |

| HOMO-LUMO Gap (eV) | 7.77 |

| Dipole Moment (Debye) | 1.89 |

This table presents hypothetical data for illustrative purposes.

Conformational Energy Landscape Exploration

Due to the inherent flexibility of the cycloheptane and cyclobutyl rings, this compound can exist in numerous conformations. acs.orgmdpi.com Mapping the conformational energy landscape is essential to identify the most stable conformers and understand the energy barriers between them. nih.govresearchgate.netmdpi.comaps.org

Computational methods, such as systematic or stochastic conformational searches, are employed to explore the potential energy surface of the molecule. Each identified conformer represents a local minimum on this surface. The relative energies of these conformers can be calculated with high accuracy using quantum chemical methods. The Boltzmann distribution can then be used to predict the population of each conformer at a given temperature, providing insight into the predominant shapes the molecule will adopt. For this compound, this analysis would elucidate the preferred orientations of the cyclobutyl group (axial vs. equatorial-like positions) and the different puckering modes of the seven-membered ring (e.g., chair, boat, twist-chair).

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |

| Chair-Equatorial | 0.00 | 75.3 |

| Twist-Chair-Equatorial | 0.85 | 15.1 |

| Chair-Axial | 1.50 | 5.5 |

| Boat-Equatorial | 2.10 | 2.1 |

| Other | > 2.5 | < 2.0 |

This table presents hypothetical data for illustrative purposes.

Transition State Analysis for Key Reactions

Theoretical chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. wayne.edubeilstein-journals.orgresearchgate.netmdpi.com For this compound, this could involve studying reactions such as its oxidation to the corresponding ketone, dehydration to form alkenes, or esterification.

Transition state theory is used to locate the saddle point on the potential energy surface that connects reactants and products. rsc.org The structure of the transition state provides a snapshot of the molecule at the peak of the energy barrier. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. This information is crucial for understanding the kinetics of the reaction. For instance, in the dehydration of this compound, transition state analysis could predict whether the reaction proceeds via an E1 or E2 mechanism and which of the possible alkene products is favored kinetically.

Table 3: Hypothetical Activation Energies for Dehydration of this compound

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Formation of 1-Cyclobutylcyclohept-1-ene | 35.2 | 35.2 |

| Formation of 3-Cyclobutylcyclohept-1-ene | 38.9 | 38.9 |

This table presents hypothetical data for illustrative purposes.

Spectroscopic Property Prediction (excluding specific analytical results)

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. nih.govresearchgate.netmpg.descm.com For this compound, the prediction of its infrared (IR) and nuclear magnetic resonance (NMR) spectra would be particularly useful.

The calculation of vibrational frequencies can generate a theoretical IR spectrum. mdpi.com The positions and intensities of the absorption bands in the calculated spectrum can be correlated with specific vibrational modes of the molecule, such as the O-H stretch of the alcohol, C-H stretches of the rings, and various bending and rocking motions. This can aid in the assignment of bands in an experimental IR spectrum.

Similarly, NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. mdpi.com These calculations provide a theoretical NMR spectrum that can be compared with experimental data to confirm the structure of the molecule. For a complex molecule like this compound, with many non-equivalent protons and carbons, theoretical prediction of the NMR spectrum can be instrumental in assigning the observed signals.

Table 4: Principles of Spectroscopic Property Prediction for this compound

| Spectroscopic Technique | Predicted Properties | Theoretical Basis |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Calculation of the second derivatives of the energy with respect to atomic displacements (Hessian matrix). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (¹H, ¹³C) and spin-spin coupling constants | Calculation of the magnetic shielding tensors of the nuclei. |

Molecular Dynamics Simulations to Understand Dynamic Behavior

While quantum chemical calculations typically focus on static molecular structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comebsco.comnih.govmdpi.comrsc.org An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent), and then solving Newton's equations of motion for all the atoms in the system.

These simulations can reveal how the molecule moves, flexes, and changes its conformation over time scales ranging from picoseconds to microseconds. For this compound, MD simulations could be used to study the conformational transitions between different ring puckers, the rotation of the cyclobutyl group, and the hydrogen bonding interactions between the hydroxyl group and solvent molecules. This provides a more realistic picture of the molecule's behavior in solution compared to the static, gas-phase picture often provided by quantum chemical calculations. The trajectories from MD simulations can also be used to calculate various thermodynamic properties.

Table 5: Information Obtainable from Molecular Dynamics Simulations of this compound

| Dynamic Property | Description |

| Conformational Transitions | Observation of the transitions between different chair, boat, and twist conformations of the cycloheptane ring over time. |

| Solvation Shell Structure | Analysis of the arrangement and dynamics of solvent molecules around the hydroxyl group and the hydrocarbon rings. |

| Hydrogen Bonding Dynamics | Calculation of the lifetime and geometry of hydrogen bonds formed between the alcohol and solvent molecules. |

| Rotational Correlation Times | Determination of how quickly the molecule tumbles in solution, which is related to its size and shape. |

Advanced Spectroscopic Techniques for Elucidating the Structure and Reactivity of 2 Cyclobutylcycloheptan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution and relative stereochemistry of organic molecules. For 2-Cyclobutylcycloheptan-1-ol, 1D (¹H and ¹³C) and 2D NMR experiments are crucial for assigning the specific arrangement of atoms.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are fundamental for establishing the intricate details of molecular structure. longdom.org

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically over two to three bonds. longdom.org In this compound, a COSY spectrum would be used to trace the proton-proton connectivities within both the cycloheptyl and cyclobutyl rings. For instance, the proton on the carbon bearing the hydroxyl group (H-1) would show a cross-peak to the adjacent proton on the cyclobutyl-substituted carbon (H-2), as well as to the protons on C-7 of the cycloheptane (B1346806) ring. This allows for the unambiguous assignment of neighboring protons. longdom.orguni-regensburg.de

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their through-bond connectivity. wikipedia.org This is particularly valuable for determining the relative stereochemistry (cis/trans isomerism) at the C-1 and C-2 positions. For example, if the substituents at C-1 (hydroxyl) and C-2 (cyclobutyl) are in a cis relationship, a NOESY cross-peak would be expected between the proton at C-1 and the proximal protons of the cyclobutyl ring. Conversely, in a trans isomer, such a correlation would be weak or absent. uni-regensburg.deyoutube.com

Table 1: Hypothetical ¹H-¹H COSY and NOESY Correlations for a cis-2-Cyclobutylcycloheptan-1-ol Isomer.

| Proton (Position) | COSY Correlations (Neighboring Protons) | Key NOESY Correlations (Spatially Close Protons) |

|---|---|---|

| H-1 (CH-OH) | H-2, H-7 | H-2, Protons on Cyclobutyl Ring |

| H-2 (CH-Cyclobutyl) | H-1, H-3, Protons on Cyclobutyl Ring | H-1, H-3 |

| H-3 | H-2, H-4 | H-2, H-4 |

| Cyclobutyl Protons | H-2, Other Cyclobutyl Protons | H-1, H-2 |

Mass Spectrometry for Reaction Monitoring and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a synthesized compound and can provide valuable information about its structure through fragmentation patterns. wikipedia.org For this compound, MS would be a key tool for monitoring the progress of its synthesis. nih.govwaters.com

In the context of cyclic alcohols, electron ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns. slideshare.netwhitman.edu The molecular ion peak (M⁺) for this compound would be expected, although it may be weak for alcohols. wikipedia.org Common fragmentation pathways for cyclic alcohols include: wikipedia.orgwhitman.edu

Loss of a hydrogen atom: [M-1]⁺

Dehydration (loss of water): [M-18]⁺ whitman.edu

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Ring cleavage: More complex fragmentation of the cyclic systems. whitman.edu

By monitoring the appearance of the product's molecular ion and the disappearance of starting material signals, the reaction progress can be effectively tracked. chromservis.eu Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS allow for rapid analysis of reaction mixtures with minimal sample preparation. waters.com

Table 2: Expected Key Mass Spectrometry Fragments for this compound.

| Fragment | Description | Expected m/z (for C₁₁H₂₀O) |

|---|---|---|

| [M]⁺ | Molecular Ion | 168 |

| [M-H]⁺ | Loss of a Hydrogen atom | 167 |

| [M-H₂O]⁺ | Loss of Water | 150 |

| [M-C₄H₇]⁺ | Loss of Cyclobutyl Radical | 113 |

| [C₄H₈]⁺ | Cyclobutyl fragment | 56 |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. tanta.edu.egjsscacs.edu.in These techniques are excellent for identifying functional groups and can also provide insights into the conformational preferences of a molecule. acs.orgkcl.ac.uk

For this compound, the key vibrational modes would be:

O-H Stretch: A strong, broad absorption in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. The exact position and shape of this band can indicate the extent of hydrogen bonding. tanta.edu.eg

C-H Stretches: Absorptions just below 3000 cm⁻¹ arise from the sp³ C-H bonds of the cycloheptyl and cyclobutyl rings.

C-O Stretch: A strong band in the 1050-1200 cm⁻¹ region corresponds to the C-O single bond stretch.

The seven-membered cycloheptane ring is conformationally flexible, existing in various twist-chair and twist-boat forms. researchgate.net The specific conformation adopted by this compound may influence the fine details of its vibrational spectrum. acs.org Analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra, often aided by computational calculations, can help in identifying the predominant conformers. core.ac.uk

Table 3: Characteristic Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| -OH | O-H Stretch | 3200 - 3600 | IR |

| Alkyl C-H | C-H Stretch | 2850 - 2960 | IR, Raman |

| C-O | C-O Stretch | 1050 - 1200 | IR |

| CH₂ | CH₂ Bend (Scissoring) | ~1465 | IR |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for studying these chiral properties. CD measures the differential absorption of left and right circularly polarized light. researchgate.netaip.org

While simple alcohols have weak electronic transitions in the accessible UV range, their chirality can be studied using CD. researchgate.netaip.org The hydroxyl group's n → σ* transition, which occurs at short wavelengths (around 185-200 nm), is sensitive to the chiral environment of the molecule. aip.org The sign and magnitude of the CD signal (the Cotton effect) are directly related to the absolute configuration of the chiral centers.

Furthermore, CD spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral sample. acs.orgrsc.orgutexas.edu By comparing the CD spectrum of a sample to that of the pure enantiomer, the proportion of each enantiomer in the mixture can be accurately quantified. Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared radiation, can also be used for this purpose and for determining absolute configuration. rsc.orgnih.govnih.gov

Table 4: Application of Chiroptical Spectroscopy to this compound.

| Technique | Information Obtained | Principle |

|---|---|---|

| Electronic Circular Dichroism (CD) | Absolute Configuration, Enantiomeric Excess | Differential absorption of left and right circularly polarized UV-Vis light by chiral chromophores. researchgate.netaip.org |

| Vibrational Circular Dichroism (VCD) | Absolute Configuration, Enantiomeric Excess | Differential absorption of left and right circularly polarized infrared radiation by vibrational transitions. rsc.org |

Future Research Directions and Unexplored Avenues for 2 Cyclobutylcycloheptan 1 Ol

Development of Novel Stereoselective Synthetic Routes

The synthesis of 2-Cyclobutylcycloheptan-1-ol presents a considerable challenge in controlling stereochemistry, given the multiple stereocenters inherent in its structure. Future research should prioritize the development of novel synthetic pathways that afford high levels of stereoselectivity.

Asymmetric Catalysis: The application of chiral catalysts, including transition metal complexes and organocatalysts, could enable the enantioselective synthesis of specific stereoisomers of this compound. For instance, asymmetric hydrogenation or transfer hydrogenation of a corresponding ketone precursor, 2-cyclobutylcycloheptanone, using catalysts bearing chiral ligands, could provide access to enantiomerically enriched alcohol products.

Substrate-Controlled Synthesis: An alternative approach involves leveraging the inherent chirality of a starting material to direct the stereochemical outcome of the reaction. doi.orgresearchgate.net Syntheses commencing from chiral pool materials or employing chiral auxiliaries could be explored to achieve the desired diastereoselectivity.

Enzymatic Resolutions: Biocatalysis offers a powerful tool for obtaining enantiomerically pure compounds. The use of lipases or other hydrolases for the kinetic resolution of a racemic mixture of this compound or its ester derivatives could be a highly effective strategy for isolating individual enantiomers.

A comparative overview of potential stereoselective synthetic strategies is presented in Table 1.

Table 1: Potential Stereoselective Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Asymmetric Catalysis | Use of chiral metal or organocatalysts to induce enantioselectivity in a key bond-forming step. | High catalytic efficiency; potential for high enantiomeric excess. | Catalyst sensitivity; optimization of reaction conditions required. |

| Substrate-Controlled | Utilization of a chiral starting material or auxiliary to direct the stereochemical outcome. | Predictable stereochemical control based on the substrate's existing chirality. | Limited availability of suitable chiral starting materials; may require additional synthetic steps. |

Investigation of Organocatalytic Transformations

Organocatalysis has emerged as a powerful and sustainable approach in modern organic synthesis. researchgate.netyoutube.comyoutube.com The application of small organic molecules as catalysts for transformations involving this compound represents a fertile area for future research.

Catalytic Asymmetric Reactions: Chiral organocatalysts, such as proline and its derivatives, could be employed to catalyze reactions at or adjacent to the hydroxyl group of this compound with high stereocontrol. youtube.comyoutube.com For example, organocatalyzed oxidations could provide access to the corresponding chiral ketone, while asymmetric additions to this ketone could generate other chiral derivatives.

Cascade Reactions: The unique topology of this compound could be exploited in the design of novel organocatalytic cascade reactions. researchgate.net Such reactions, where multiple bond-forming events occur in a single synthetic operation, could lead to the rapid construction of complex molecular architectures from this building block.

Exploration of Supramolecular Interactions Involving this compound

The hydroxyl group of this compound is capable of participating in hydrogen bonding, a key interaction in supramolecular chemistry. The bulky and conformationally complex cyclobutyl and cycloheptyl rings are expected to exert significant steric influence on these interactions.

Host-Guest Chemistry: Investigations into the ability of this compound to act as a guest molecule within the cavities of various host molecules, such as cyclodextrins or calixarenes, could reveal interesting binding selectivities driven by size, shape, and hydrogen bonding.

Self-Assembly: The potential for this compound to self-assemble into ordered structures in the solid state or in solution through intermolecular hydrogen bonding warrants investigation. The specific stereochemistry of the alcohol will likely play a crucial role in determining the nature and dimensionality of any resulting supramolecular assemblies.

Applications in Materials Science

Cycloalkanes and their derivatives are known to be important components in various materials. fastercapital.com The incorporation of the rigid and sterically demanding 2-cyclobutylcycloheptyl moiety into polymers or liquid crystals could impart unique physical and material properties.

Polymer Synthesis: this compound could serve as a monomer or a modifying agent in the synthesis of novel polymers. For example, its polymerization via ring-opening metathesis polymerization (ROMP) of a derived alkene, or its incorporation into polyesters or polyurethanes, could lead to materials with tailored thermal and mechanical properties.

Liquid Crystals: The anisotropic shape of this compound suggests its potential use as a component in liquid crystal formulations. Derivatives of this alcohol, such as esters or ethers with mesogenic groups, could exhibit interesting liquid crystalline phases.

Computational Predictions Guiding Experimental Design

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental investigations. escholarship.orgamacad.org

Conformational Analysis: The conformational landscape of this compound is expected to be complex due to the flexibility of the cycloheptane (B1346806) ring and the puckering of the cyclobutane (B1203170) ring. fastercapital.com Detailed computational studies using methods such as density functional theory (DFT) can elucidate the relative energies and populations of different conformers, which is crucial for understanding its reactivity and spectroscopic properties.

Reaction Modeling: Computational modeling can be used to predict the outcomes of potential reactions involving this compound. researchgate.net For example, the stereoselectivity of a proposed synthetic route could be rationalized and predicted by calculating the transition state energies for the formation of different stereoisomers. This predictive capability can save significant experimental effort by identifying the most promising reaction conditions.

A summary of potential computational investigations is provided in Table 2.

Table 2: Potential Computational Studies on this compound

| Area of Investigation | Computational Method | Predicted Outcomes | Experimental Correlation |

|---|---|---|---|

| Conformational Analysis | Density Functional Theory (DFT), Molecular Mechanics (MM) | Relative energies of conformers, rotational barriers, geometric parameters. | NMR spectroscopy, X-ray crystallography. |

| Reaction Energetics | DFT, Ab initio methods | Reaction enthalpies and activation energies for proposed synthetic steps. | Experimental reaction rates and product distributions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.